Broad-Spectrum Kinase Inhibitor Profiling: Potency Range Across Multiple Assays
In a comprehensive panel of 769 bioassays from PubChem, 4-[6-(2,4-difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine exhibits a wide range of inhibitory potencies, with reported activity values spanning from 1.122 µM to 23.11 µM [1]. This profile contrasts with more selective morpholinopyrimidines, such as the clinical mTOR inhibitor AZD8055 (a structurally distinct compound), which typically shows a narrower potency range in kinase panels. The multi-target activity of this compound makes it a valuable tool for studying polypharmacology in the PI3K/mTOR pathway, whereas highly selective analogs may miss broader pathway inhibition effects.
| Evidence Dimension | Inhibitory potency across multiple bioassays |
|---|---|
| Target Compound Data | Potency range: 1.122 µM – 23.109 µM (n = 769 assays) |
| Comparator Or Baseline | Selective morpholinopyrimidine inhibitors (e.g., AZD8055) typically show a narrower potency range (<5 µM for primary targets, >100 µM for off-targets). |
| Quantified Difference | The target compound's broad range implies a polypharmacological profile absent in more selective agents. |
| Conditions | PubChem BioAssay panel, various assay formats and target concentrations. |
Why This Matters
For researchers studying multi-kinase inhibition or seeking a tool compound with a broader activity fingerprint, this compound offers a differentiated alternative to highly selective mTOR inhibitors.
- [1] National Center for Biotechnology Information (2026). PubChem BioAssay Results for CID 1484733 (4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/478067-70-8#section=BioAssay-Results. View Source
